molecular formula C10H16N4O B2999827 3-Amino-1-methylpyrazol-5-yl piperidyl ketone CAS No. 1174846-85-5

3-Amino-1-methylpyrazol-5-yl piperidyl ketone

Cat. No.: B2999827
CAS No.: 1174846-85-5
M. Wt: 208.265
InChI Key: IIIOAGRDIHDCHS-UHFFFAOYSA-N
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Description

Historical Context of Aminopyrazole Research

The discovery of aminopyrazoles dates to the late 19th century, with early work focusing on their tautomeric behavior and synthetic accessibility. The 1950s marked a turning point when 3-aminopyrazoles were identified as key intermediates for antitubercular agents, spurring systematic investigations into their reactivity. By the 1990s, the development of p38 MAP kinase inhibitors like SB 203580 highlighted the therapeutic relevance of 4-aminopyrazoles, demonstrating their ability to modulate inflammatory pathways. The piperidine-substituted variant, 3-amino-1-methylpyrazol-5-yl piperidyl ketone, emerged in the 2010s as part of efforts to optimize pharmacokinetic properties in kinase-targeted drug candidates. Its design capitalized on the pyrazole ring’s metabolic stability and the piperidine group’s capacity to enhance blood-brain barrier penetration, addressing limitations of earlier aminopyrazole derivatives.

Significance in Heterocyclic Chemistry

The compound’s structure (C10H16N4O, MW 208.26 g/mol) exemplifies strategic heterocyclic hybridization (Table 1). The pyrazole ring provides:

  • Aromatic stabilization via 6π-electron delocalization.
  • Directional hydrogen-bonding through the 3-amino group (pKa ~8.2).
  • Steric modulation via the N1-methyl substituent, which reduces rotational freedom.

The piperidyl ketone moiety introduces:

  • Conformational rigidity from the six-membered piperidine ring.
  • Electrophilic reactivity at the carbonyl carbon (δ+ = 0.45 e).
  • Basicity (predicted pKa ~7.9 for the piperidine nitrogen).

This combination enables diverse interactions with biological targets, particularly enzymes requiring planar aromatic recognition and hydrogen-bond donors/acceptors.

Table 1: Structural and Physicochemical Properties

Property Value Source
Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
logP (Predicted) 1.87 ± 0.32
Hydrogen Bond Donors 2 (NH2, NH)
Hydrogen Bond Acceptors 3 (C=O, 2N)

Current Research Landscape

Recent studies emphasize three domains:

  • Synthetic Methodology :
    • Hydrazine Cyclization : Yoon’s protocol (2015) for 5-aminopyrazoles using tert-butoxide-assisted Claisen condensation has been adapted for piperidine-containing variants, achieving 70–85% yields.
    • Meldrum’s Acid Route : 2021 work by MDPI researchers demonstrated a two-step synthesis via β-enamino diketones, enabling gram-scale production (Scheme 1).

      **Scheme 1**: Synthesis via Meldrum’s Acid  
      1. Piperidine acid + Meldrum’s acid → β-keto ester intermediate  
      2. Hydrazine cyclization → 3-amino-1-methylpyrazol-5-yl piperidyl ketone  

  • Medicinal Applications :
    • Kinase Inhibition : The compound’s pyrazole core mimics ATP’s adenine binding in kinases, with IC50 values <100 nM reported for CDK2 inhibition.
    • Peptidomimetics : Incorporation into proline-like structures enhances proteolytic stability in neuroprotective agents.
  • Material Science :
    • Coordination polymers using the ketone’s lone pairs show promise in gas storage applications.

Aims and Objectives of This Review

This article systematically evaluates:

  • Evolution of synthetic strategies for 3-amino-1-methylpyrazol-5-yl piperidyl ketone.
  • Structure-activity relationships (SAR) governing its biological interactions.
  • Emerging applications in drug discovery and materials science. By synthesizing fragmented data from disparate studies, this review aims to identify critical research gaps, such as the need for enantioselective syntheses and in vivo toxicity profiling.

Properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-8(7-9(11)12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIOAGRDIHDCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylpyrazol-5-yl piperidyl ketone typically involves the reaction of 3-amino-1-methylpyrazole with a piperidyl ketone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-1-methylpyrazol-5-yl piperidyl ketone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylpyrazol-5-yl piperidyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-1-methylpyrazol-5-yl piperidyl ketone has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-methylpyrazol-5-yl piperidyl ketone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing, and it is believed to involve modulation of key signaling pathways in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-amino-1-methylpyrazol-5-yl piperidyl ketone, the following analysis focuses on pyrazole derivatives with analogous substituents or functional groups. Key comparisons include:

Substituent Effects on Bioactivity

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from Molecules 2012): These derivatives exhibit substituents such as thiophene or carboxylate groups at position 4. Compound 7a (with a cyanothiophene group) demonstrated moderate antimicrobial activity, while 7b (with a carboxylate group) showed enhanced solubility but reduced potency . This highlights the trade-off between hydrophilicity and bioactivity, suggesting that the piperidyl ketone group in 3-amino-1-methylpyrazol-5-yl piperidyl ketone may balance these properties due to its intermediate polarity.
  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (Sarchem Labs, 2023): This analog lacks the ketone moiety but shares the 3-amino-1-alkylpyrazole framework. Its primary use is as a synthetic intermediate for dyes and coordination complexes. The absence of the piperidyl ketone group likely limits its pharmacological relevance compared to the target compound .

Structural Analogues with Piperidine/Ketone Moieties

  • For example, MK14 (3-(3-chlorophenyl)-1H-pyrazol-5-amine) showed serotonin receptor affinity, suggesting that the piperidyl group in the target compound may similarly modulate receptor interactions .

Physicochemical Properties

Compound LogP<sup>*</sup> Solubility (mg/mL) Melting Point (°C) Key Functional Groups
3-Amino-1-methylpyrazol-5-yl piperidyl ketone ~1.8 (estimated) ~5–10 (aqueous) 180–190 (predicted) Piperidyl ketone, 3-amino, 1-methyl
5-Amino-3-hydroxy-1H-pyrazol-1-yl (7a) 2.3 <1 220–225 Thiophene, cyano
3-Methyl-1-phenyl-1H-pyrazol-5-amine 3.1 <0.5 145–148 Phenyl, 3-methyl

<sup>*</sup>LogP values estimated via computational modeling (e.g., XLogP3).

Biological Activity

3-Amino-1-methylpyrazol-5-yl piperidyl ketone is a compound of significant interest due to its potential biological activities. This article explores its mechanisms, biological effects, and applications based on various research findings.

Chemical Structure and Properties

The chemical structure of 3-Amino-1-methylpyrazol-5-yl piperidyl ketone can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

This compound consists of a pyrazole ring attached to a piperidine moiety, which contributes to its unique biological properties.

The biological activity of 3-Amino-1-methylpyrazol-5-yl piperidyl ketone is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor for certain kinases and enzymes involved in critical biochemical pathways.

Target Interactions

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly in the context of cancer therapy. Kinases are crucial for cell signaling, and their inhibition can lead to reduced proliferation of cancer cells.
  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties, suggesting that 3-Amino-1-methylpyrazol-5-yl piperidyl ketone may also possess similar effects against various pathogens.

Biological Activity Data

Biological Activity Effect Reference
Kinase InhibitionIC50 = 2.9 nM (ALK)
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in vitro

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Amino-1-methylpyrazol-5-yl piperidyl ketone and related compounds:

  • Kinase Inhibition Study : A study evaluated the potency of pyrazole derivatives against various kinases, revealing that 3-Amino-1-methylpyrazol-5-yl piperidyl ketone exhibits strong inhibitory effects on ALK (Anaplastic Lymphoma Kinase), with an IC50 value of 2.9 nM, indicating high selectivity and potential for therapeutic application in cancers driven by ALK mutations .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of pyrazole derivatives, finding that compounds similar to 3-Amino-1-methylpyrazol-5-yl piperidyl ketone displayed significant activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections.
  • Anti-inflammatory Effects : Research has shown that the compound can modulate inflammatory responses by reducing cytokine production in cell cultures, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-methylpyrazol-5-yl piperidyl ketone, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis involving condensation and functional group transformations, as exemplified in pyrazole core derivatization (e.g., starting from 5-phenyl-1-pentanol for analogous structures). Use HPLC (High-Performance Liquid Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) for intermediate purity assessment, referencing retention times and mass spectra .
  • Key considerations : Monitor reaction selectivity using temperature-controlled steps and protective group strategies to avoid side reactions.

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of 3-Amino-1-methylpyrazol-5-yl piperidyl ketone?

  • Methodology :

  • 1H/13C NMR : Identify proton environments (e.g., piperidyl ketone carbonyl resonance at ~200-210 ppm) and aromatic pyrazole protons (δ 6.5-8.0 ppm).
  • IR : Detect primary amine stretches (~3350 cm⁻¹) and ketone carbonyl (~1700 cm⁻¹). Compare with spectral libraries of structurally similar compounds .
    • Validation : Cross-reference with computational predictions (DFT-based NMR chemical shifts) to resolve ambiguities .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Methodology : Screen polar aprotic solvents (e.g., DMF, DMSO) and mixed systems (ethanol/water). Optimize via solubility tests at varying temperatures. Monitor crystal formation using polarized light microscopy .

Advanced Research Questions

Q. How can quantum chemical calculations guide the optimization of reaction pathways for this compound?

  • Methodology : Employ density functional theory (DFT) to model transition states and intermediate stability. For example, compute activation energies for ketone formation steps to identify rate-limiting stages. Validate with experimental kinetic data (e.g., Arrhenius plots) .
  • Case study : ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles .

Q. What statistical experimental design approaches are appropriate for optimizing yield in multi-step syntheses?

  • Methodology : Use factorial design (e.g., 2^k or Box-Behnken) to evaluate factors like catalyst loading, temperature, and stoichiometry. Analyze interactions using ANOVA (Analysis of Variance) to identify significant variables. For example, a 3-factor design could reduce required experiments by 50% while maintaining resolution .
  • Application : Demonstrated in pyrazole derivative synthesis, where reaction time and solvent polarity were critical factors .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Methodology :

  • Dose-response assays : Establish IC50 values across multiple cell lines or enzyme isoforms.
  • Mechanistic studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity.
  • Data normalization : Account for off-target effects via control experiments (e.g., siRNA knockdown of suspected pathways) .

Q. What strategies improve the stability of 3-Amino-1-methylpyrazol-5-yl piperidyl ketone under storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Stabilize via lyophilization (for aqueous solutions) or inert atmosphere storage (for solid forms). Antioxidants (e.g., BHT) may mitigate oxidative degradation .

Data Analysis and Validation

Q. How should researchers validate computational predictions of this compound’s reactivity with experimental data?

  • Methodology :

Compare computed reaction barriers (DFT) with experimental kinetic data (e.g., Eyring plots).

Use isotopic labeling (e.g., 13C in ketone groups) to track mechanistic pathways via NMR .

  • Example : Discrepancies >10% between theory and experiment may indicate overlooked solvent effects or transition states.

Q. What are best practices for reporting conflicting spectral or bioactivity data in publications?

  • Guidelines :

  • Disclose all raw data (e.g., NMR integrations, biological replicates) in supplementary materials.
  • Apply multivariate analysis (e.g., PCA) to identify outliers or batch effects .
    • Ethical note : Transparently discuss limitations (e.g., impurity interference in bioassays) .

Tables for Key Data

Property Analytical Method Typical Results Reference
Melting PointDSC (Differential Scanning Calorimetry)124–127°C (analogous pyrazole derivatives)
PurityHPLC-UV (254 nm)>97% (C18 column, acetonitrile/water)
Solubility (DMSO)Gravimetric analysis~50 mg/mL (25°C)
LogP (Partition coefficient)Shake-flask method~2.1 (predicted via ChemAxon)

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